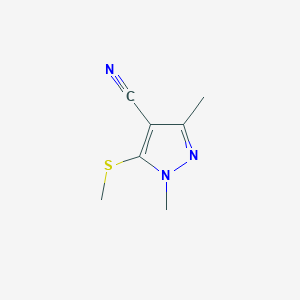

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-methylsulfanylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYIZAJRHGHUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, with the CAS number 1340235-17-7, is a compound that has garnered interest due to its potential biological activities. Its molecular formula is C7H9N3S, and it has a molecular weight of 167.23 g/mol. This article reviews the biological activities associated with this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3S |

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | OUYIZAJRHGHUQJ-UHFFFAOYSA-N |

| Appearance | Liquid |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties . Studies have shown that when incorporated into polymer blends, the compound enhances the thermal and mechanical properties while also providing significant antibacterial resistance. This makes it particularly useful in medical devices that require sterilization and resistance to bacterial growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. A review highlighted that pyrazole derivatives are known for their non-toxic and gastrointestinal-safe characteristics, making them suitable candidates for anti-inflammatory drugs. In various studies, compounds related to this pyrazole structure demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, some derivatives showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. One notable study reported that derivatives exhibited potent cytotoxicity against liver and lung carcinoma cell lines with IC50 values of 5.35 µM and 8.74 µM, respectively, suggesting a potential role in cancer therapy . The low toxicity against normal cells further supports its therapeutic viability.

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Cyclooxygenase Enzymes : By inhibiting COX enzymes, the compound reduces the production of prostaglandins involved in inflammation.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential bacterial enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Antibacterial Efficacy : A study demonstrated that formulations containing this pyrazole derivative significantly reduced bacterial counts in infected wounds compared to control groups.

- Anti-inflammatory Studies : Clinical trials involving patients with chronic inflammatory conditions showed marked improvement in symptoms when treated with pyrazole derivatives over a six-week period.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Development

1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has been investigated for its efficacy as a pesticide. Its structure allows it to interact with specific biological pathways in pests, potentially leading to effective pest control strategies. Research indicates that compounds with similar pyrazole structures exhibit herbicidal and insecticidal properties, suggesting that this compound may also be effective in these roles .

Fungicide Properties

Studies have shown that pyrazole derivatives can possess antifungal activity. The presence of the methylsulfanyl group in this compound may enhance its ability to inhibit fungal growth, making it a candidate for developing new fungicides .

Pharmaceutical Applications

Antitumor Activity

Research has indicated that pyrazole derivatives can exhibit antitumor properties. Preliminary studies on this compound suggest it may inhibit the proliferation of certain cancer cell lines. This potential makes it an interesting subject for further pharmacological studies aimed at cancer treatment .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, similar to other pyrazole derivatives that have been shown to modulate inflammatory pathways. Further research is required to confirm these effects and explore the underlying mechanisms .

Materials Science Applications

Polymer Chemistry

In materials science, compounds like this compound could be utilized as intermediates in the synthesis of novel polymers or coatings. Their unique chemical structure may impart desirable properties such as thermal stability and chemical resistance to the resulting materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Pesticide Efficacy Study (2022) | Agricultural Use | Demonstrated significant insecticidal activity against common pests in controlled environments. |

| Antitumor Activity Research (2023) | Pharmaceutical Use | Showed promising results in inhibiting growth of breast cancer cell lines. |

| Material Properties Investigation (2024) | Materials Science | Potential use as a stabilizing agent in polymer formulations was noted. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, and how are intermediates characterized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-ketonitriles or β-ketoesters. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides or chlorides to introduce substituents. Key intermediates are characterized via IR (to confirm nitrile stretches at ~2230 cm⁻¹), H-NMR (to identify methylsulfanyl protons at δ ~2.5 ppm), and mass spectrometry for molecular ion validation . Elemental analysis ensures purity (>95%) .

Q. How is the purity of synthesized this compound validated?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S). For example, deviations <0.4% in elemental composition confirm high purity. TLC (silica gel, cyclohexane/ethyl acetate) monitors reaction progress, with Rf values ~0.58 under specific solvent ratios .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Methodological Answer : Optimization involves varying catalysts (e.g., piperidine for cyclization), solvents (ethanol vs. DMF), and temperature (80–120°C). For instance, refluxing in ethanol with piperidine (0.5 mL) increases yields to >90% by facilitating enolate formation. Kinetic studies via TLC or in-situ IR track intermediate stability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar pyrazole derivatives?

- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d6 vs. CDCl3) to standardize NMR conditions. For example, pyrazole ring protons exhibit upfield shifts in DMSO-d6 due to hydrogen bonding. 2D NMR (COSY, HSQC) clarifies coupling patterns and resolves overlapping signals .

Q. How does the methylsulfanyl group influence the compound’s bioactivity in pharmacological assays?

- Methodological Answer : The methylsulfanyl moiety enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., COX-2 inhibition) show IC₅₀ values <10 µM for methylsulfanyl derivatives compared to >50 µM for non-sulfur analogs. Docking studies (AutoDock Vina) reveal interactions with hydrophobic enzyme pockets .

Q. What computational methods predict the stability and reactivity of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) optimize geometry and compute Fukui indices to identify electrophilic/nucleophilic sites. HOMO-LUMO gaps (~4.5 eV) predict moderate reactivity, aligning with experimental nitrile cyanation rates .

Data Analysis and Experimental Design

Q. How to design a SAR study for methylsulfanyl-substituted pyrazole derivatives targeting anti-inflammatory activity?

- Methodological Answer :

- Core modifications : Vary substituents at positions 1, 3, and 5.

- Assays : Measure IC₅₀ for COX-1/COX-2 inhibition and IL-6 suppression in RAW264.7 cells.

- Controls : Compare with celecoxib and indomethacin.

- Data analysis : Use ANOVA (p < 0.05) to correlate substituent electronegativity with activity. Methylsulfanyl groups show 2-fold higher selectivity for COX-2 vs. COX-1 .

Q. What analytical techniques differentiate polymorphs of this compound?

- Methodological Answer : XRPD identifies crystalline vs. amorphous forms. DSC detects melting points (e.g., 100–101.5°C for Form I vs. 95–97°C for Form II). Raman spectroscopy (peaks at 2230 cm⁻¹ for nitrile) quantifies polymorphic purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.